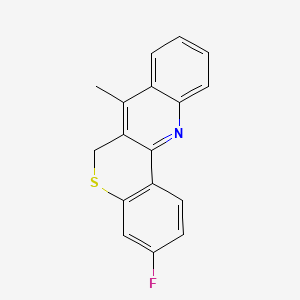
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is a complex organic compound that belongs to the class of benzothiopyranoquinolines. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 7th position on the benzothiopyranoquinoline skeleton. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one, followed by further reactions to introduce the fluorine and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups at the fluorine or methyl positions .
Applications De Recherche Scientifique
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Trifluoromethyl 1thiochroman-4-one
- 8-Trifluoromethyl 1thiochroman-4-one
- Other fluorinated benzothiopyranoquinolines
Uniqueness
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
52831-48-8 |
|---|---|
Formule moléculaire |
C17H12FNS |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
3-fluoro-7-methyl-6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C17H12FNS/c1-10-12-4-2-3-5-15(12)19-17-13-7-6-11(18)8-16(13)20-9-14(10)17/h2-8H,9H2,1H3 |
Clé InChI |
DTZNMYIUKRSBSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CSC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)


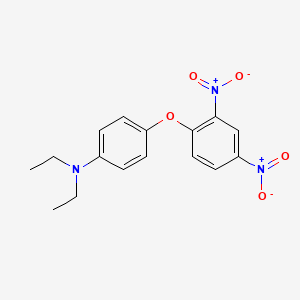

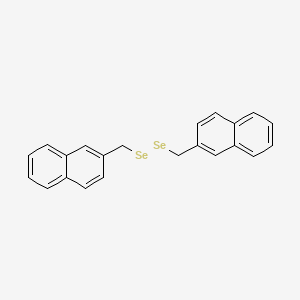
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
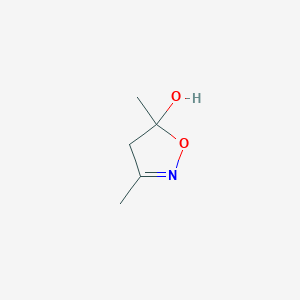
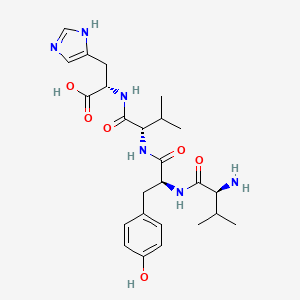
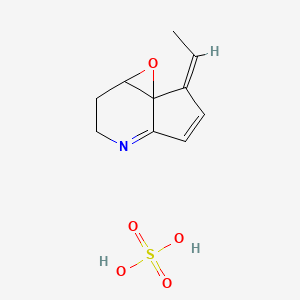

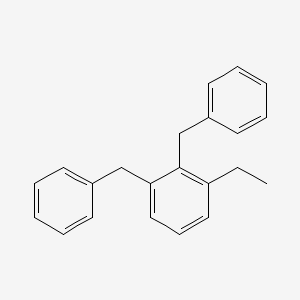
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
